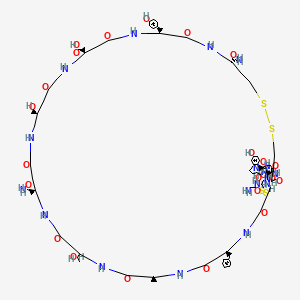

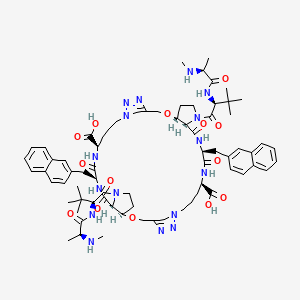

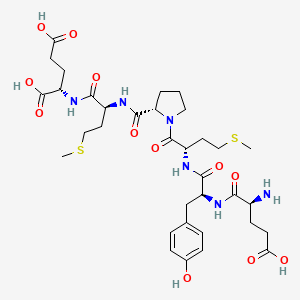

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2は、16個のアミノ酸で構成された合成ペプチドです。このペプチドは、生化学、薬理学、材料科学など、さまざまな分野における潜在的な応用が期待されており、注目されています。配列にはグリシン、システイン、セリン、チロシン、プロリン、フェニルアラニン、アラニン、スレオニン、アスパラギン、アスパラギン酸が含まれており、これらがそのユニークな特性と機能に貢献しています。

準備方法

合成経路および反応条件: H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2の合成は、通常、固相ペプチド合成(SPPS)法で行われます。この方法では、固相樹脂に固定された伸長中のペプチド鎖に保護されたアミノ酸を逐次的に付加することができます。このプロセスには以下が含まれます。

カップリング: 各アミノ酸は、ジシクロヘキシルカルボジイミド(DCC)またはN,N'-ジイソプロピルカルボジイミド(DIC)などの活性化剤を用い、ヒドロキシベンゾトリアゾール(HOBt)またはオキシマの存在下で、樹脂結合ペプチドにカップリングされます。

脱保護: アミノ酸上の保護基は、トリフルオロ酢酸(TFA)を用いて除去され、次のカップリングのために反応性のアミン基が露出されます。

切断: 完成したペプチドは、TFA、水、トリイソプロピルシラン(TIS)などのスカベンジャーを含む切断カクテルを用いて、樹脂から切断されます。

工業生産方法: このペプチドの工業生産には、大規模なSPPSまたは組換えDNA技術が用いられる場合があります。組換えDNA技術では、ペプチドをコードする遺伝子を大腸菌などの適切な発現系に挿入し、ペプチドを大量に産生させます。その後、ペプチドはクロマトグラフィー技術を用いて精製されます。

反応の種類:

酸化: ペプチド中のシステイン残基は、酸化されてジスルフィド結合を形成することができ、これはペプチドの安定性と機能に不可欠です。

還元: ジスルフィド結合は、ジチオスレイトール(DTT)やβ-メルカプトエタノールなどの還元剤を用いて、遊離チオール基に戻すことができます。

置換: ペプチドは、構造と機能の関係を研究するために、特定のアミノ酸を別のものと置換する置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 過酸化水素(H2O2)またはヨウ素(I2)を穏やかな条件で使用します。

還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノールを水性緩衝液中で使用します。

置換: 部位特異的変異誘発または化学合成方法を用います。

主な生成物:

酸化: ジスルフィド結合したペプチド二量体の形成。

還元: 遊離チオール基の再生。

置換: アミノ酸配列が変化した修飾ペプチド。

科学的研究の応用

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2は、科学研究においてさまざまな応用があります。

化学: ペプチド合成、折り畳み、安定性の研究のためのモデルペプチドとして使用されます。

生物学: タンパク質-タンパク質相互作用と細胞シグナル伝達経路における役割について調査されています。

医学: 薬物送達担体または治療薬自体としての潜在的な治療応用について研究されています。

産業: バイオマテリアルやナノテクノロジーの応用の開発に使用されています。

作用機序

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2の作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。ペプチドの構造により、これらの標的に結合し、その活性を調節し、下流のシグナル伝達経路を誘発することができます。システイン残基の存在により、ジスルフィド結合が形成され、ペプチドのコンフォメーションを安定させ、結合親和性を高めることができます。

類似化合物:

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OH: 類似の配列ですが、C末端にアミド基ではなく遊離カルボキシル基が存在します。

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OMe: 類似の配列ですが、C末端にメチルエステル基が存在します。

ユニークさ: this compoundは、その特定の配列とC末端にアミド基が存在することによってユニークです。これは、異なる末端基を持つ類似のペプチドと比較して、その安定性、溶解性、生物学的活性を影響を与える可能性があります。

類似化合物との比較

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OH: Similar sequence but with a free carboxyl group at the C-terminus instead of an amide group.

H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OMe: Similar sequence but with a methyl ester group at the C-terminus.

Uniqueness: H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 is unique due to its specific sequence and the presence of an amide group at the C-terminus, which can influence its stability, solubility, and biological activity compared to similar peptides with different terminal groups.

特性

分子式 |

C72H96N18O24S4 |

|---|---|

分子量 |

1725.9 g/mol |

IUPAC名 |

2-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-18-(2-amino-2-oxoethyl)-27-benzyl-6-carbamoyl-21-[(1R)-1-hydroxyethyl]-15,48-bis(hydroxymethyl)-9,45-bis[(4-hydroxyphenyl)methyl]-24-methyl-8,11,14,17,20,23,26,29,32,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,16,19,22,25,28,31,37,43,46,49,51-tetradecazatetracyclo[28.20.7.033,37.039,43]heptapentacontan-12-yl]acetic acid |

InChI |

InChI=1S/C72H96N18O24S4/c1-34-59(101)88-57(35(2)93)70(112)81-43(25-54(74)96)62(104)83-46(28-91)64(106)80-44(26-56(98)99)63(105)78-42(23-37-12-16-39(94)17-13-37)61(103)85-48(58(75)100)30-115-117-32-50-68(110)84-47(29-92)65(107)82-45(24-38-14-18-40(95)19-15-38)71(113)90-21-7-11-53(90)72(114)89-20-6-10-52(89)69(111)87-51(33-118-116-31-49(66(108)86-50)77-55(97)27-73)67(109)79-41(60(102)76-34)22-36-8-4-3-5-9-36/h3-5,8-9,12-19,34-35,41-53,57,91-95H,6-7,10-11,20-33,73H2,1-2H3,(H2,74,96)(H2,75,100)(H,76,102)(H,77,97)(H,78,105)(H,79,109)(H,80,106)(H,81,112)(H,82,107)(H,83,104)(H,84,110)(H,85,103)(H,86,108)(H,87,111)(H,88,101)(H,98,99)/t34-,35+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-/m0/s1 |

InChIキー |

DFZSRPUJEBRFKM-JTWAEYBSSA-N |

異性体SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CO)C(=O)N)CC7=CC=C(C=C7)O)CC(=O)O)CO)CC(=O)N)[C@@H](C)O |

正規SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CO)C(=O)N)CC7=CC=C(C=C7)O)CC(=O)O)CO)CC(=O)N)C(C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)

![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)

![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)